molecular formula C12H11F3N2 B12079850 4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole

4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole

Cat. No.: B12079850
M. Wt: 240.22 g/mol
InChI Key: WNTSETLBCWDOKH-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring, which significantly influences their chemical properties and reactivity. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the stability and bioactivity of the compound. This compound has garnered interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as a phenethyl derivative, followed by cyclization to form the pyrazole ring. The reaction conditions typically involve the use of trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate in the presence of a catalyst . Industrial production methods may involve large-scale reactions using similar reagents and optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, solvents like tetrahydrofuran (THF), and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s ability to interact with specific enzymes or receptors, leading to its bioactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a pyrazole ring, resulting in distinct chemical and biological properties.

Properties

Molecular Formula

C12H11F3N2

Molecular Weight

240.22 g/mol

IUPAC Name

4-[2-[3-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole

InChI

InChI=1S/C12H11F3N2/c13-12(14,15)11-3-1-2-9(6-11)4-5-10-7-16-17-8-10/h1-3,6-8H,4-5H2,(H,16,17)

InChI Key

WNTSETLBCWDOKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC2=CNN=C2

Origin of Product

United States

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